molecular formula C18H23N3O B11191102 1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol

1-(4-Methylphenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B11191102
M. Wt: 297.4 g/mol
InChI Key: QPAXSEHEKKAGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Ring: Starting with a pyridine derivative, the piperazine ring can be formed through nucleophilic substitution reactions.

    Attachment of the 4-Methylphenyl Group: This step might involve Friedel-Crafts alkylation or acylation reactions to attach the 4-methylphenyl group to the piperazine ring.

    Formation of the Ethan-1-ol Moiety: The final step could involve the reduction of a corresponding ketone or aldehyde to form the ethan-1-ol group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the ethan-1-ol group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be investigated for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes.

    Pathway Modulation: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE: Similar structure but with a ketone group instead of an alcohol.

    1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-AMINE: Similar structure but with an amine group instead of an alcohol.

Uniqueness

1-(4-METHYLPHENYL)-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)ethanol

InChI

InChI=1S/C18H23N3O/c1-15-5-7-16(8-6-15)17(22)14-20-10-12-21(13-11-20)18-4-2-3-9-19-18/h2-9,17,22H,10-14H2,1H3

InChI Key

QPAXSEHEKKAGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.